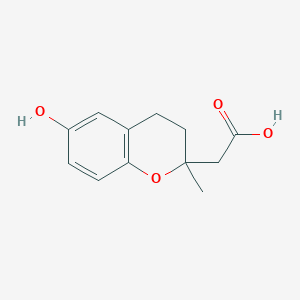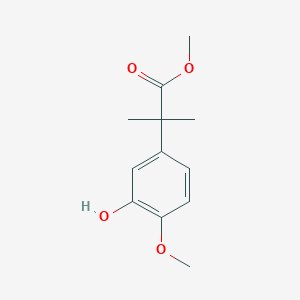
6,7-Dichloroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoline-2-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6,7-dichloroquinoline with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 6,7-dichloroquinoline derivatives with various functional groups.
Reduction: Formation of 6,7-dichloroquinoline-2-amine.
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
6,7-Dichloroquinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloroquinoline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloroquinoline-3-carbonitrile
- 4,7-Dichloroquinoline
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
6,7-Dichloroquinoline-2-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties for various applications.
Propiedades
Fórmula molecular |
C10H4Cl2N2 |
|---|---|
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
6,7-dichloroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H |
Clave InChI |
LXOGTVKMUONBHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11883582.png)
![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)
![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)

![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)






![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)
